7-Bromoimidazo[4,5-c]pyridine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoimidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrClN3 It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of a bromine atom at the 7th position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[4,5-c]pyridine hydrochloride typically involves the bromination of imidazo[4,5-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the imidazo[4,5-c]pyridine to yield the desired product.
Industrial Production Methods
Industrial production of 7-Bromoimidazo[4,5-c]pyridine hydrochloride may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-aminoimidazo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl or diaryl compounds .
Scientific Research Applications
7-Bromoimidazo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, modulating their activity. For instance, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroimidazo[4,5-c]pyridine hydrochloride
- 7-Iodoimidazo[4,5-c]pyridine hydrochloride
- 7-Fluoroimidazo[4,5-c]pyridine hydrochloride
Uniqueness
Compared to its analogs, 7-Bromoimidazo[4,5-c]pyridine hydrochloride exhibits unique reactivity due to the bromine atom’s size and electronegativity. This influences its chemical behavior, making it more suitable for certain types of reactions, such as cross-coupling and nucleophilic substitution .
Properties
Molecular Formula |
C6H5BrClN3 |
---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C6H4BrN3.ClH/c7-4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10);1H |
InChI Key |
KJCYNQOVFKZCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.